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molecular formula C26H42O4 B032757 Dinonyl phthalate CAS No. 84-76-4

Dinonyl phthalate

Cat. No. B032757
M. Wt: 418.6 g/mol
InChI Key: DROMNWUQASBTFM-UHFFFAOYSA-N
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Patent
US09315436B2

Procedure details

567 g of nonyl alcohol produced in Example 1 was combined with 280 g of phthalic anhydride, 200 g of toluene and 5.5 g of methanesulfonic acid. The reaction was set up for reflux through a Dean-Stark trap using a nitrogen purge and slow stiffing. The reactor contents were refluxed for 5 hours. Residual catalyst was neutralized with a 10% NaCO3 solution and the product was water washed. The product was purified by vacuum stripping and distillation to yield 818 g of dinonyl phthalate.
Quantity
567 g
Type
reactant
Reaction Step One
Quantity
280 g
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
catalyst
Reaction Step Three
Quantity
200 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[C:11]1(=[O:21])[O:16][C:14](=[O:15])[C:13]2=[CH:17][CH:18]=[CH:19][CH:20]=[C:12]12>CS(O)(=O)=O.C1(C)C=CC=CC=1>[C:14]([O:16][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])(=[O:15])[C:13]1[C:12](=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:11]([O:10][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])=[O:21]

Inputs

Step One
Name
Quantity
567 g
Type
reactant
Smiles
C(CCCCCCCC)O
Step Two
Name
Quantity
280 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Three
Name
Quantity
5.5 g
Type
catalyst
Smiles
CS(=O)(=O)O
Step Four
Name
Quantity
200 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
for reflux through a Dean-Stark trap
CUSTOM
Type
CUSTOM
Details
purge
TEMPERATURE
Type
TEMPERATURE
Details
The reactor contents were refluxed for 5 hours
Duration
5 h
WASH
Type
WASH
Details
washed
DISTILLATION
Type
DISTILLATION
Details
The product was purified by vacuum stripping and distillation

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(C(=O)OCCCCCCCCC)=CC=CC1)(=O)OCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 818 g
YIELD: CALCULATEDPERCENTYIELD 103.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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